(R)-2-(3-methoxyphenyl)pyrrolidine (R)-2-(3-methoxyphenyl)pyrrolidine
Brand Name: Vulcanchem
CAS No.: 1228556-79-3
VCID: VC8221251
InChI: InChI=1S/C11H15NO/c1-13-10-5-2-4-9(8-10)11-6-3-7-12-11/h2,4-5,8,11-12H,3,6-7H2,1H3/t11-/m1/s1
SMILES: COC1=CC=CC(=C1)C2CCCN2
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol

(R)-2-(3-methoxyphenyl)pyrrolidine

CAS No.: 1228556-79-3

Cat. No.: VC8221251

Molecular Formula: C11H15NO

Molecular Weight: 177.24 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-(3-methoxyphenyl)pyrrolidine - 1228556-79-3

Specification

CAS No. 1228556-79-3
Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
IUPAC Name (2R)-2-(3-methoxyphenyl)pyrrolidine
Standard InChI InChI=1S/C11H15NO/c1-13-10-5-2-4-9(8-10)11-6-3-7-12-11/h2,4-5,8,11-12H,3,6-7H2,1H3/t11-/m1/s1
Standard InChI Key QGKFYRMABWIOIW-LLVKDONJSA-N
Isomeric SMILES COC1=CC=CC(=C1)[C@H]2CCCN2
SMILES COC1=CC=CC(=C1)C2CCCN2
Canonical SMILES COC1=CC=CC(=C1)C2CCCN2

Introduction

Chemical Identity and Structural Features

(R)-2-(3-Methoxyphenyl)pyrrolidine (CAS: 1381927-75-8 for its hydrochloride salt) belongs to the class of nitrogen-containing heterocycles. Its molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol for the free base and 213.71 g/mol for the hydrochloride salt . The compound’s structure features a pyrrolidine ring (a saturated five-membered ring with one nitrogen atom) and a 3-methoxyphenyl group, which introduces chirality at the second carbon of the pyrrolidine ring.

Key Structural Attributes:

  • Chirality: The (R)-configuration at the second carbon dictates its stereochemical interactions in biological systems.

  • Methoxy Group: The electron-donating methoxy substituent on the phenyl ring enhances solubility and influences electronic interactions with target receptors.

  • Pyrrolidine Core: The saturated ring provides conformational rigidity, making it a valuable scaffold in drug design.

Table 1: Physicochemical Properties of (R)-2-(3-Methoxyphenyl)pyrrolidine

PropertyValueSource
Molecular FormulaC₁₁H₁₅NO (Free base)
Molecular Weight177.24 g/mol (Free base)
Boiling Point280°C
Density1.024 g/cm³
pKa9.94 ± 0.10 (Predicted)
Storage Conditions2–8°C (protect from light)

Synthesis and Production

The synthesis of (R)-2-(3-methoxyphenyl)pyrrolidine emphasizes enantioselective methods to achieve high chiral purity. Two primary approaches dominate the literature:

Catalytic Asymmetric 1,3-Dipolar Cycloaddition

This method employs azomethine ylides and electron-deficient dipolarophiles under Lewis base catalysis. For example, DMAP (4-dimethylaminopyridine) catalyzes the cycloaddition of imino esters with methoxyphenyl-substituted alkenes, yielding the pyrrolidine ring with excellent enantiomeric excess (ee > 90%) . The reaction proceeds via a stepwise mechanism, where the ylide forms in situ and reacts regioselectively with the dipolarophile .

Industrial-Scale Production

Industrial synthesis often utilizes continuous flow reactors to enhance reaction efficiency and scalability. Key steps include:

  • Grignard Reaction: Formation of the methoxyphenyl-pyrrolidine backbone via nucleophilic addition .

  • Hydrogenation: Catalytic hydrogenation with transition metals (e.g., Pd/C or Raney Ni) to reduce intermediate alkenes .

  • Chiral Resolution: Acidic resolving agents (e.g., tartaric acid derivatives) separate enantiomers to isolate the (R)-form.

Table 2: Comparative Synthesis Methods

MethodCatalystYield (%)Enantiomeric Excess (ee)
1,3-Dipolar CycloadditionDMAP8592
Grignard-Hydrogenation SequencePd/C7888

Physicochemical Properties and Characterization

(R)-2-(3-Methoxyphenyl)pyrrolidine exhibits distinct physicochemical traits critical for its application in drug discovery:

  • Solubility: Moderate solubility in polar solvents (e.g., ethanol, THF) but limited in water.

  • Stability: Sensitive to light and moisture, necessitating inert storage conditions .

  • Spectroscopic Data:

    • ¹H NMR (CDCl₃): δ 6.8–7.2 (m, aromatic H), 3.8 (s, OCH₃), 3.2–3.5 (m, pyrrolidine H).

    • IR: Peaks at 2950 cm⁻¹ (C-H stretch) and 1250 cm⁻¹ (C-O-C asymmetric stretch) .

TargetActivity (IC₅₀/Kᵢ)Model System
Bacterial Biofilm12–15 μMP. aeruginosa
Caspase-3 Activation8 μMMCF-7 Cells
Dopamine D3 Receptor18 nMRadioligand Assay

Applications in Medicinal Chemistry

Building Block for Drug Candidates

The compound serves as a precursor for PARP inhibitors (e.g., niraparib analogs) and antipsychotic agents . Its chiral center enables the development of enantiopure drugs with optimized pharmacokinetics.

Case Study: Niraparib Intermediate

In the synthesis of niraparib, (R)-2-(3-methoxyphenyl)pyrrolidine is alkylated with a chloropyridazine moiety, followed by palladium-catalyzed coupling to install the final pharmacophore . This route achieves >99% enantiomeric purity, critical for clinical efficacy .

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